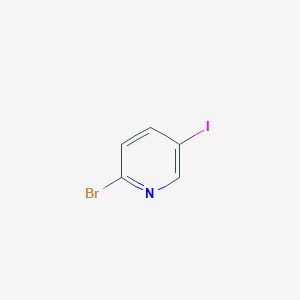

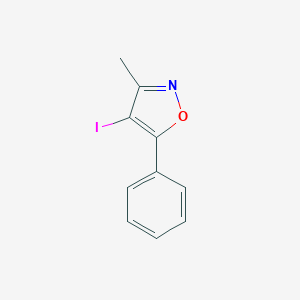

2-ブロモ-5-ヨードピリジン

概要

説明

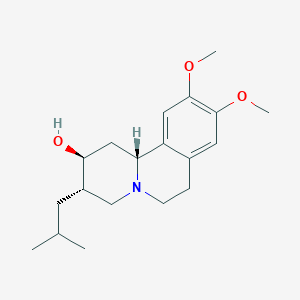

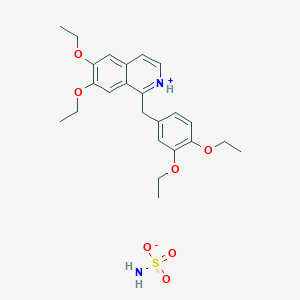

(R)-(-)-2-メトキシ-11-ヒドロキシアポモルフィンは、キラルなアポモルフィンアルカロイドです。 パーキンソン病、性機能不全、うつ病などの神経疾患の治療における潜在的な治療用途で知られています .

科学的研究の応用

®-(-)-2-methoxy-11-hydroxyaporphine has a wide range of scientific research applications, including:

Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.

Biology: It serves as a tool for studying the biological activity of aporphine alkaloids.

Medicine: It has potential therapeutic applications in the treatment of neurological disorders such as Parkinson’s disease, sexual dysfunction, and depressive disorders.

Industry: It is used in the development of pharmaceuticals and other chemical products

Safety and Hazards

作用機序

(R)-(-)-2-メトキシ-11-ヒドロキシアポモルフィンの作用機序には、さまざまな分子標的や経路との相互作用が含まれます。それはドーパミン受容体アゴニストとして作用することが知られており、これは脳内のドーパミン受容体に結合して活性化できることを意味します。 この活性化はドーパミンシグナル伝達の増加につながる可能性があり、パーキンソン病やその他の神経疾患の治療に役立ちます .

生化学分析

Biochemical Properties

2-Bromo-5-iodopyridine is a key intermediate in the synthesis of various biologically active molecules. It is used in the structure modification and derivatization of pyridine-containing drug molecules and bioactive molecules . The bromine and iodine on the pyridine ring can undergo Suzuki coupling reactions, leading to the formation of products with aromatic rings at the 2 and 5 positions of the pyridine ring .

Molecular Mechanism

The molecular mechanism of action of 2-Bromo-5-iodopyridine involves its reactivity with other molecules. For instance, the bromine and iodine on the pyridine ring can participate in Suzuki coupling reactions . This allows 2-Bromo-5-iodopyridine to form bonds with other molecules, potentially leading to changes in gene expression, enzyme activation or inhibition, and other biochemical effects.

Temporal Effects in Laboratory Settings

It is known that the compound is light-sensitive , suggesting that its stability and effects may change over time when exposed to light.

準備方法

合成経路と反応条件

(R)-(-)-2-メトキシ-11-ヒドロキシアポモルフィンの合成は、通常、市販の前駆体から始まり、いくつかのステップが含まれます。一般的な合成経路には、次のステップが含まれます。

アポモルフィン骨格の形成: これは、β-フェニルエチルアミン誘導体がアルデヒドまたはケトンと反応するピクテ・スペングラー反応によって実現できます。

メトキシ化とヒドロキシ化: 2位へのメトキシ基と11位へのヒドロキシル基の導入は、選択的官能基化反応によって実現できます。

エナンチオマーの分離: 化合物のラセミ混合物は、キラルクロマトグラフィーまたは他の分離技術を使用してエナンチオマーに分離できます

工業生産方法

(R)-(-)-2-メトキシ-11-ヒドロキシアポモルフィンの工業生産方法は、収率を向上させ、コストを削減するために合成経路を最適化する可能性があります。 これには、生産プロセスを拡大するために、より効率的な触媒、溶媒、および反応条件の使用が含まれます .

化学反応の分析

反応の種類

(R)-(-)-2-メトキシ-11-ヒドロキシアポモルフィンは、次のようなさまざまな種類の化学反応を起こします。

酸化: 11位にあるヒドロキシル基は酸化されてケトンを生成できます。

還元: 2位にあるメトキシ基はヒドロキシル基に還元できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。

還元: 水素化アルミニウムリチウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤がよく使用されます。

主要な製品

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、11位にあるヒドロキシル基の酸化はケトンを生成し、2位にあるメトキシ基の還元はジヒドロキシ化合物を生成する可能性があります .

科学研究アプリケーション

(R)-(-)-2-メトキシ-11-ヒドロキシアポモルフィンは、次のような幅広い科学研究アプリケーションを持っています。

化学: 他の複雑な分子の合成におけるキラルビルディングブロックとして使用されます。

生物学: アポモルフィンアルカロイドの生物活性に関する研究のためのツールとして役立ちます。

医学: パーキンソン病、性機能不全、うつ病などの神経疾患の治療における潜在的な治療用途があります。

類似化合物との比較

類似化合物

(S)-(+)-2-メトキシ-11-ヒドロキシアポモルフィン: (R)-(-)-2-メトキシ-11-ヒドロキシアポモルフィンのエナンチオマーであり、異なる生物活性を示す可能性があります。

ノラポモルフィン: アポモルフィン骨格に類似していますが、メトキシ基とヒドロキシル基がありません。

独自性

(R)-(-)-2-メトキシ-11-ヒドロキシアポモルフィンは、特定のキラル配置と官能基により、独自の生物活性と治療の可能性に貢献し、ユニークです。 ドーパミン受容体や他の分子標的と選択的に相互作用する能力は、科学研究と医薬品開発のための貴重な化合物となっています .

特性

IUPAC Name |

2-bromo-5-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrIN/c6-5-2-1-4(7)3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKRSJVPTKFSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406189 | |

| Record name | 2-Bromo-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73290-22-9 | |

| Record name | 2-Bromo-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 2-Bromo-5-iodopyridine in organic synthesis?

A1: 2-Bromo-5-iodopyridine serves as a valuable building block in organic synthesis due to its diverse reactivity. The research highlights its use in:

- Selective C-N bond formation: The compound undergoes copper-catalyzed selective amination at the C-5 position with various amines, heterocycles, and amides. This reaction offers an efficient route to synthesize substituted pyridine derivatives. []

- Synthesis of β3-adrenergic receptor agonists: 2-Bromo-5-iodopyridine is employed as a starting material in the multi-step synthesis of β3-adrenergic receptor agonists. This involves reacting it with a para-substituted phenol, followed by cyanation and further modifications to yield the target agonists. []

Q2: What makes the C-5 position of 2-Bromo-5-iodopyridine particularly reactive?

A2: The enhanced reactivity at the C-5 position is attributed to the presence of both bromine and iodine substituents on the pyridine ring. These halogens, being electron-withdrawing groups, activate the C-5 position towards nucleophilic attack, enabling reactions like the copper-catalyzed amination described in the research. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[N-(2-Cyanobiphenyl-4-yl)methyl]n-valery-(l)-valine methyl ester](/img/structure/B107132.png)

![Benzo[a]pyrene-d12](/img/structure/B107138.png)